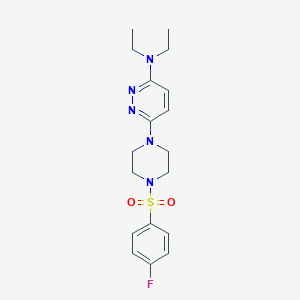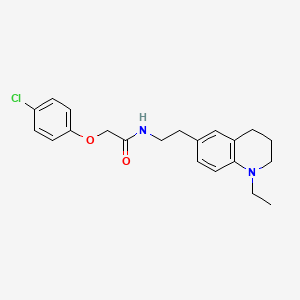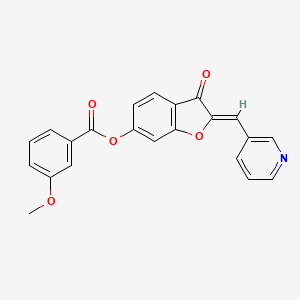
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone, also known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. FPP is a yellowish powder that is soluble in organic solvents and has a molecular weight of 365.44 g/mol. In
Applications De Recherche Scientifique
Green Chemistry and Sustainable Materials
One area of research focuses on the synthesis and application of furyl-containing compounds for green chemistry and sustainable material development. For instance, the elaboration of polybenzoxazine using phloretic acid, a naturally occurring phenolic compound, in place of phenol demonstrates a sustainable alternative to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This method emphasizes the use of renewable resources and solvent-free reactions, paving the way for a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).
Organometallic Chemistry and Catalysis
The synthesis of furyl-indenyl zirconium complexes has been explored for applications in catalysis and polymerization. These complexes have shown potential in the formation of elastomeric polypropylene, highlighting the role of furyl substituents in influencing the polymerization process and the properties of the resulting polymers. Such research indicates the utility of furyl-containing compounds in developing novel catalysts for polymer synthesis (T. Dreier and G. Erker, 2002).
Photochemical Studies
Furyl compounds have been utilized in photochemical reactions to understand their regioselectivity and stereoselectivity. Studies like the Paternò-Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols explore these aspects, providing insights into the photochemical behavior of furyl-containing molecules and their potential applications in stereoselective synthesis (M. D’Auria et al., 2008).
Synthesis and Characterization of Furyl-Substituted Compounds
The synthesis and characterization of various furyl-substituted compounds, such as 1,1,1-trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, have been reported. These studies focus on developing methodologies for obtaining fluorinated and chlorinated 1,3-dielectrophiles, which are valuable intermediates in organic synthesis and could lead to the development of new materials and pharmaceuticals (A. Flores et al., 2002).
Antimicrobial Activity
Research into the antimicrobial activity of furyl derivatives, such as methyl esters and nitriles of 2-cyano-3-(5′-R-2′-furyl)propenic acid, showcases the biological applications of these compounds. These studies are crucial for discovering new antimicrobial agents and understanding the structure-activity relationships of furyl-containing compounds (S. Balaz et al., 2008).
Propriétés
IUPAC Name |
1-(furan-2-yl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVCAKEICAXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2662444.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)
![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)




![2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2662463.png)
![3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2662464.png)

![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)
